molecular formula C22H22N4OS B3003201 1-{1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carbonyl}-2,3-dihydro-1H-indole CAS No. 932479-23-7

1-{1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carbonyl}-2,3-dihydro-1H-indole

Cat. No.: B3003201
CAS No.: 932479-23-7
M. Wt: 390.51
InChI Key: XUQXXQDOPDLAKP-UHFFFAOYSA-N
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Description

1-{1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carbonyl}-2,3-dihydro-1H-indole is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a pyridazine ring, a piperidine ring, and an indole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carbonyl}-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine and thiophene intermediates, which are then coupled with a piperidine derivative. The final step involves the introduction of the indole moiety through a cyclization reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carbonyl}-2,3-dihydro-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The thiophene and indole rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridazine ring can be reduced using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Sodium hydride, dimethylformamide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction of the pyridazine ring can yield dihydropyridazine derivatives.

Scientific Research Applications

1-{1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carbonyl}-2,3-dihydro-1H-indole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carbonyl}-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxylic acid
  • 2-(3-cyano-6-(thiophen-2-yl)-4,4-dimethyl-1,4-dihydropyridazin-1-yl)acetamide
  • 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine

Uniqueness

1-{1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carbonyl}-2,3-dihydro-1H-indole is unique due to its combination of functional groups and the resulting biological activities. The presence of the indole moiety, in particular, distinguishes it from other similar compounds and contributes to its potential therapeutic effects.

Properties

IUPAC Name

2,3-dihydroindol-1-yl-[1-(6-thiophen-2-ylpyridazin-3-yl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4OS/c27-22(26-14-11-16-4-1-2-5-19(16)26)17-9-12-25(13-10-17)21-8-7-18(23-24-21)20-6-3-15-28-20/h1-8,15,17H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQXXQDOPDLAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCC3=CC=CC=C32)C4=NN=C(C=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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